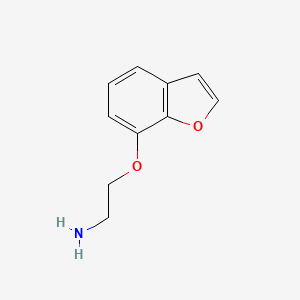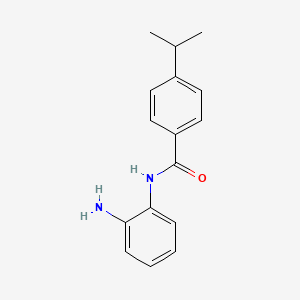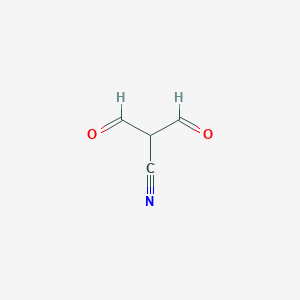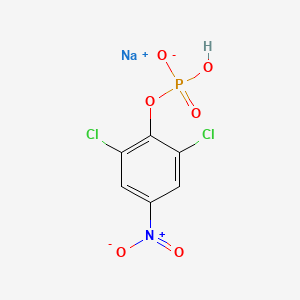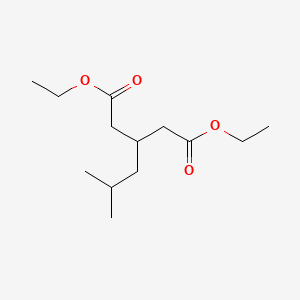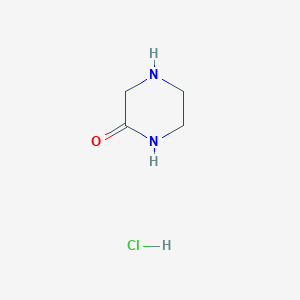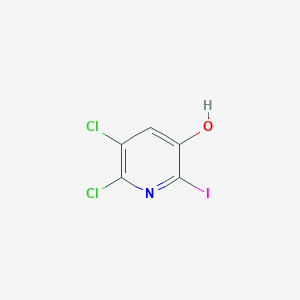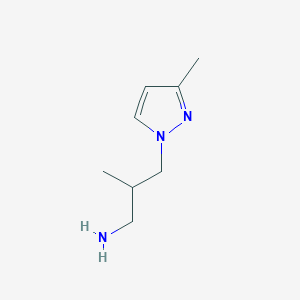
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Properties
1,3,4-oxadiazole derivatives, which include 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their antimicrobial activity. Studies have shown that these compounds exhibit significant antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents. For instance, certain derivatives have demonstrated high potency against a broad panel of bacterial and fungal strains due to the presence of fluorine atoms, which enhance their antimicrobial properties (Parikh & Joshi, 2014).
Anti-Inflammatory and Anticonvulsant Activities
Another significant application of 1,3,4-oxadiazole derivatives is in the field of anti-inflammatory and anticonvulsant therapies. These compounds have shown promising results in in vivo studies for their potential in treating conditions like epilepsy and inflammation. Molecular docking studies support their role as inhibitors of enzymes like cyclooxygenase-2 and voltage-gated sodium channels, which are crucial in inflammatory responses and neuronal excitability (Bhat et al., 2016).
Anticancer Potential
The 1,3,4-oxadiazole derivatives have also been investigated for their anticancer properties. Some derivatives, including those with 5-Chloro-3-(2-fluorophenyl) moieties, have shown the ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. These compounds have been effective against various cancer cell lines and have been identified as promising lead compounds in cancer therapy (Zhang et al., 2005).
Optical and Electronic Applications
In the field of optoelectronics, 1,3,4-oxadiazole derivatives have been used to develop materials with desirable optical properties. For example, certain derivatives exhibit properties like blue-shifted fluorescence and high thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Cooper et al., 2022).
Propriétés
IUPAC Name |
5-chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXUDYJVLXHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





